molecular formula C8H14O B8349611 Bicyclo[2.2.1]hept-7-yl-methanol

Bicyclo[2.2.1]hept-7-yl-methanol

Cat. No.: B8349611
M. Wt: 126.20 g/mol
InChI Key: FYSCRDOEONWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-7-yl-methanol is a norbornene derivative featuring a methanol (-CH2OH) substituent at the 7-position of the bicyclic framework. This compound belongs to the class of bicyclic monoterpenoids, characterized by their rigid, bridged structures that confer unique steric and electronic properties.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

7-bicyclo[2.2.1]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-8-6-1-2-7(8)4-3-6/h6-9H,1-5H2

InChI Key

FYSCRDOEONWBCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Bicyclo[2.2.1]hept-7-yl-methanol derivatives have been explored for their potential as therapeutic agents, particularly in modulating muscarinic receptors. Research indicates that compounds derived from bicyclo[2.2.1]heptane structures exhibit activity at the M3 muscarinic receptor, which is implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . These compounds can act as anti-cholinergic agents, blocking the action of acetylcholine and reducing bronchoconstriction.

Case Study: Respiratory Diseases
A notable study highlighted the efficacy of bicyclo[2.2.1]hept-7-ylamine derivatives in treating respiratory conditions by demonstrating their ability to inhibit M3 receptor activity effectively . Such findings suggest that these compounds could serve as a basis for developing new inhalation therapies with prolonged action.

Polymer Science

Polymer Additives
Bicyclic compounds, including this compound, are recognized for their utility in enhancing the properties of polymers. They can be incorporated into polymer matrices to improve mechanical strength, thermal stability, and resistance to environmental degradation . The unique three-dimensional structure of bicyclic compounds contributes to their effectiveness as additives.

Table 1: Properties of Bicyclic Polymer Additives

PropertyThis compoundConventional Additives
Mechanical StrengthHighModerate
Thermal StabilityExcellentVariable
Environmental ResistanceSuperiorLow to Moderate

Catalysis

Catalytic Applications
Recent advancements have shown that this compound can act as a ligand in catalytic processes, particularly in hydrogenation reactions . The rigidity of the bicyclic structure allows for effective coordination with metal centers, enhancing catalytic activity and selectivity.

Case Study: Hydrogenation Reactions
In a study involving magnesium pincer complexes, bicyclic ligands were employed to facilitate the semihydrogenation of alkynes, yielding Z-alkenes with high selectivity and yield . This application demonstrates the potential of this compound derivatives in developing efficient catalytic systems.

Comparison with Similar Compounds

Key Characteristics :

  • IUPAC Name: Bicyclo[2.2.1]hept-7-yl-methanol
  • Molecular Formula : C8H12O
  • Synonym(s): 5-Norbornene-2-methanol (positional isomer, see §2.1)
  • Structure: A bicyclo[2.2.1]heptane (norbornane) backbone with a methanol group at the 7-position.

The compound’s rigid structure makes it valuable in polymer chemistry and organic synthesis, where it may serve as a monomer or chiral building block .

Comparison with Similar Compounds

Positional Isomers: Bicyclo[2.2.1]hept-5-ene-2-methanol

CAS Number : 95-12-5
Molecular Formula : C8H12O
Key Differences :

  • Substituent Position: Methanol group at the 2-position, with a double bond at C5 (norbornene framework).
  • Reactivity : The C5 double bond enables participation in Diels-Alder reactions, enhancing utility in cycloaddition chemistry.
  • Physical Properties: Boiling Point: Not reported in evidence. Hazards: H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) .

Applications : Used in polymer synthesis (e.g., copolymerization with isoprene or methylethenyl derivatives) and as an intermediate in organic reactions .

Saturated Derivatives: Bicyclo[2.2.1]heptane, 2,2-Dimethyl-3-methylene-

Key Characteristics :

  • Structure : Fully saturated bicyclo[2.2.1]heptane core with dimethyl and methylene groups.
  • Reactivity : Lower reactivity due to saturation, but methylene groups may undergo selective functionalization.
  • Applications : Found in essential oils (e.g., Rosmarinus officinalis) and used in fragrance industries .

Chlorinated Derivatives: Bicyclo[2.2.1]hept-2-ene, Heptachloro-

CAS Number : 28680-45-7
Molecular Formula : C7H3Cl7
Key Differences :

  • Substituents : Seven chlorine atoms introduce high lipophilicity and environmental persistence.
  • Hazards : Likely toxic and persistent in ecosystems due to chlorination.

Polymeric Derivatives: 4,7-Methano-1H-indene Copolymers

Example : Polymer with 5-(1-methylethenyl)bicyclo[2.2.1]hept-2-ene (CAS 1412159–51–3) .
Key Features :

  • Structure : Incorporates bicycloheptene units to enhance rigidity and thermal stability.
  • Applications : High-performance materials requiring structural integrity, such as aerospace components .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Substituents/Features Reactivity Applications
This compound - C8H12O Methanol at C7 Moderate Organic synthesis, polymers
Bicyclo[2.2.1]hept-5-ene-2-methanol 95-12-5 C8H12O Methanol at C2, C5 double bond High (Diels-Alder) Polymers, intermediates
Bicyclo[2.2.1]hept-2-ene, heptachloro- 28680-45-7 C7H3Cl7 Heptachloro Low (chlorinated) Flame retardants, pesticides
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- - C9H14 Dimethyl, methylene Moderate Fragrances, essential oils

Structural and Functional Insights

  • Positional Isomerism: The 7-yl vs. 2-yl methanol groups alter steric environments, affecting reaction pathways and polymer backbone geometry .
  • Saturation : Saturated derivatives (e.g., bicycloheptane) lack π-bonds, reducing reactivity but enhancing stability for applications like fragrances .
  • Chlorination : Heptachloro derivatives exhibit increased hydrophobicity and environmental hazards, limiting their use to niche industrial roles .

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